[3-(Trifluoromethyl)cyclohexyl]methanamine
Description
Chemical Structure and Properties [3-(Trifluoromethyl)cyclohexyl]methanamine (C₈H₁₄F₃N) consists of a cyclohexane ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an aminomethyl (-CH₂NH₂) group (). Key identifiers include:
- Molecular Weight: 181.2 g/mol (monoisotopic mass)
- SMILES: C1CC(CC(C1)C(F)(F)F)CN
- InChIKey: WCQDDUFZBFJYIO-UHFFFAOYSA-N
The trifluoromethyl group enhances lipophilicity, metabolic stability, and electronic effects, making the compound valuable in medicinal chemistry .
Synthesis and Purity
Synthetic routes often involve coupling trifluoromethyl-substituted intermediates with amines. highlights purification via column chromatography, with HPLC confirming >95% purity .
Properties
IUPAC Name |
[3-(trifluoromethyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h6-7H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQDDUFZBFJYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832753-69-2 | |
| Record name | [3-(trifluoromethyl)cyclohexyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogenated Aromatic Precursor Synthesis
- Starting from a bromo-, chloro-, or iodo-substituted trifluoromethylbenzene derivative, a Grignard reagent is generated by reaction with metallic magnesium or by halogen-magnesium exchange (e.g., using i-propylmagnesium chloride-lithium chloride complex).
- The Grignard reagent is reacted with cyclohexanone to form a cyclohexyl-substituted intermediate (Formula III in patent WO2013113915A1).
- This reaction is carried out in solvents such as diethyl ether, tetrahydrofuran (THF), or mixtures like heptane/THF at temperatures ranging from -20°C to 30°C, preferably 5°C to 10°C.
Acid Treatment and Catalytic Hydrogenation
- The intermediate is then treated with a strong acid such as sulfuric acid or phosphoric acid at 10°C to 50°C (preferably 20°C to 25°C) to form an acid salt or related intermediate (Formula IV).
- Catalytic hydrogenation is performed using palladium on carbon (Pd/C) catalysts in methanol or acetic acid solvents at temperatures between 20°C and 50°C under pressures of 1 to 20 bar.
- This step reduces unsaturated bonds and converts intermediates to the cyclohexylmethanamine framework (Formula V and XIV).
Halogenation and Functional Group Conversion
- Radical bromination or chlorination is applied to introduce halogen substituents on the cyclohexyl ring or benzylic positions to facilitate further substitution reactions.
- The halogenated intermediates (e.g., bromomethyl derivatives) are isolated by crystallization and purified by filtration and drying under vacuum at around 60°C.
Amination to Form Methanamine
- The halogenated intermediates are subjected to nucleophilic substitution with ammonia or amine sources to introduce the methanamine group.
- Alternatively, reductive amination protocols can be applied where aldehyde or ketone precursors are reacted with ammonia or amines in the presence of reducing agents or catalytic hydrogenation to yield the target amine.
Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvents | Temperature Range | Pressure |
|---|---|---|---|---|
| Grignard formation | Mg or i-PrMgCl·LiCl complex | Diethyl ether, THF, heptane | -20°C to 30°C (5-10°C) | Atmospheric |
| Acid treatment | H2SO4 or H3PO4 | Methanol, ethanol, toluene, DMF | 10°C to 50°C (20-25°C) | Atmospheric |
| Catalytic hydrogenation | Pd/C catalyst | Methanol, acetic acid | 20°C to 50°C | 1-20 bar |
| Radical halogenation | Radical bromination/chlorination agents | Toluene, heptane | 20°C to 50°C | Atmospheric |
| Amination (nucleophilic substitution or reductive amination) | Ammonia or amine sources, reducing agents | Methanol, toluene, esters | Ambient to moderate | Atmospheric |
Research Findings and Optimization Notes
- The use of i-propylmagnesium chloride-lithium chloride complex enhances the formation of the Grignard reagent from aryl bromides, improving yields and selectivity.
- Methanol is preferred as a solvent in catalytic hydrogenation due to its polarity and ability to dissolve hydrogen gas efficiently, facilitating reduction.
- Radical bromination is controlled by temperature and reaction time to minimize over-halogenation and side reactions.
- Purification by crystallization in toluene and drying under vacuum ensures high purity of intermediates before subsequent transformations.
- The catalytic hydrogenation step is critical and typically employs palladium on carbon catalysts, with pressures optimized between 2 to 20 bar to balance reaction rate and selectivity.
Summary Table of Key Intermediates and Transformations
| Intermediate/Formulation | Description | Key Transformation Step | Conditions/Notes |
|---|---|---|---|
| Aryl halide (Formula II) | Halogenated trifluoromethylbenzene derivative | Formation of Grignard reagent | Mg or i-PrMgCl·LiCl in ether/THF, low temp |
| Grignard adduct (Formula III) | Cyclohexanone addition product | Acid treatment to form salt (IV) | H2SO4, 20-25°C |
| Hydrogenated product (Formula V) | Reduced cyclohexyl intermediate | Catalytic hydrogenation | Pd/C, methanol, 20-50°C, 2-20 bar |
| Halogenated intermediate (Formula IX) | Bromomethyl or chloromethyl derivative | Radical halogenation | Radical initiators, toluene, 20-50°C |
| Target amine ([3-(Trifluoromethyl)cyclohexyl]methanamine) | Final amine product | Amination or reductive amination | Ammonia/amine, reducing agent or hydrogenation |
Chemical Reactions Analysis
Types of Reactions: [3-(Trifluoromethyl)cyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, [3-(Trifluoromethyl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the bioavailability and efficacy of drugs, making this compound a valuable precursor in drug development .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a stabilizer and modifier .
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. Methyl
3-Methylcyclohexylamine (C₇H₁₅N; CAS 6850-35-7) replaces -CF₃ with -CH₃ :
| Property | [3-(Trifluoromethyl)cyclohexyl]methanamine | 3-Methylcyclohexylamine |
|---|---|---|
| Molecular Weight | 181.2 g/mol | 113.2 g/mol |
| Polarity | Higher (electronegative -CF₃) | Lower (-CH₃) |
| Metabolic Stability | Enhanced | Moderate |
| Solubility | Lower in water | Higher in water |
The -CF₃ group increases hydrophobicity and resistance to oxidative metabolism compared to -CH₃, favoring blood-brain barrier penetration in CNS-targeting drugs .
Aromatic vs. Aliphatic Substituents
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine (C₁₄H₁₈F₃N; CAS 1021033-01-1) replaces the cyclohexane with a phenyl ring :
| Property | This compound | Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine |
|---|---|---|
| Aromaticity | Non-aromatic | Aromatic (phenyl ring) |
| π-π Interactions | Absent | Significant |
| Molecular Weight | 181.2 g/mol | 257.3 g/mol |
Trifluoromethoxy vs. Trifluoromethyl
1-[4-(Trifluoromethoxy)cyclohexyl]methanamine (C₈H₁₄F₃NO; CAS 2231675-28-6) substitutes -CF₃ with -OCF₃ :
| Property | This compound | 1-[4-(Trifluoromethoxy)cyclohexyl]methanamine |
|---|---|---|
| Functional Group | -CF₃ | -OCF₃ |
| Hydrogen Bonding | No | Yes (oxygen atom) |
| Solubility in Polar Solvents | Lower | Higher |
Stereochemical Variations
(R)- and (S)-1-(4-(Trifluoromethyl)cyclohexyl)ethan-1-amine (C₉H₁₆F₃N; CAS 2248172-11-2 and 2248188-18-1) feature chiral centers at the cyclohexyl-ethylamine junction :
| Property | This compound | (R)-1-(4-(Trifluoromethyl)cyclohexyl)ethan-1-amine |
|---|---|---|
| Chirality | None | R-configuration |
| Biological Activity | Broad | Target-specific (e.g., enzyme enantioselectivity) |
Chiral analogs may exhibit divergent pharmacokinetic profiles, underscoring the importance of stereochemistry in drug design .
Heterocyclic Analogues
Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride (C₁₀H₁₂F₃N₂·2HCl) incorporates a pyridine ring :
| Property | This compound | Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine |
|---|---|---|
| Aromatic System | No | Yes (pyridine) |
| Hydrogen Bond Acceptor | 1 (amine) | 2 (amine + pyridine N) |
Biological Activity
[3-(Trifluoromethyl)cyclohexyl]methanamine, a compound characterized by its trifluoromethyl group attached to a cyclohexyl ring, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and interactions with various biological systems, supported by relevant case studies and data tables.
Chemical Structure and Properties
Chemical Formula: CHFN
CAS Number: 832753-69-2
Molecular Weight: 201.21 g/mol
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmacological studies.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including:
- Reduction Reactions: Utilizing catalysts such as platinum oxide to facilitate the hydrogenation of corresponding precursors.
- Substitution Reactions: Introducing the trifluoromethyl group via nucleophilic substitution on cyclohexyl derivatives.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and enzymes. The compound has been studied for its potential effects on:
- NMDA Receptors: It has been shown to bind to the PCP site of NMDA receptors, which are implicated in neuropsychiatric disorders. In vitro studies indicate that it exhibits significant inhibition of binding at these sites, suggesting a role in modulating excitatory neurotransmission .
- Cholinesterase Inhibition: Preliminary findings suggest that compounds with similar structures may exhibit cholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
-
Binding Affinity Studies:
Compound Ki (nM) % Inhibition Trifluoromethyl Derivative A 13 89 Non-Trifluoromethyl Analog B 18.3 70 -
Cholinesterase Inhibition:
- Another study evaluated various derivatives for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain trifluoromethyl-substituted compounds exhibited potent inhibitory activity, with IC50 values significantly lower than traditional inhibitors like donepezil .
Compound IC50 (µM) AChE IC50 (µM) BChE Compound 4n 0.092 0.014 Donepezil 1.419 N/A
Toxicological Profile
The safety profile of this compound is critical for its potential therapeutic use. Toxicological assessments have indicated that while some derivatives exhibit biological activity, they also need thorough evaluation for cytotoxicity against normal cells. For instance, compounds tested against NIH3T3 fibroblast cells showed no significant toxicity at effective concentrations used for enzyme inhibition .
Q & A
Basic: What are the established synthetic routes for [3-(Trifluoromethyl)cyclohexyl]methanamine, and what reaction conditions optimize yield?
Methodological Answer:
Synthesis typically involves reductive amination or nucleophilic substitution strategies. For cyclohexyl methanamine derivatives, a common approach is reacting trifluoromethyl-substituted cyclohexanone with methanamine under catalytic hydrogenation (e.g., using Pd/C or Ra-Ni) to form the amine . Steric hindrance from the trifluoromethyl group may necessitate elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours). Purification often requires column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol .
Key Considerations:
- Catalyst Selection: Acidic conditions (e.g., HCl) may stabilize intermediates but risk side reactions with the trifluoromethyl group.
- Solvent Optimization: Polar aprotic solvents (THF, DMF) enhance solubility of fluorinated intermediates .
Basic: How is this compound characterized, and what analytical techniques validate its purity?
Methodological Answer:
Primary Techniques:
- NMR Spectroscopy: H and C NMR identify cyclohexyl ring protons (δ 1.2–2.5 ppm) and trifluoromethyl carbon (δ 120–125 ppm, ≈ 280 Hz) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 210.1 for CHFN) .
- Infrared (IR) Spectroscopy: Stretching vibrations for NH (3350–3450 cm) and C-F (1100–1200 cm) .
Purity Assessment:
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm thickness), lab coats, and safety goggles to prevent skin/eye contact .
- Storage: Refrigerated (2–8°C) in airtight containers under nitrogen to prevent oxidation .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How does stereochemistry at the 3-position of the cyclohexyl ring influence the compound’s reactivity or biological activity?
Methodological Answer:
The axial vs. equatorial orientation of the trifluoromethyl group alters steric and electronic profiles. For example:
- Axial CF: Enhances metabolic stability due to reduced enzyme accessibility .
- Equatorial CF: Increases solubility via improved polar surface area .
Experimental Design:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution to isolate enantiomers .
- Activity Assays: Compare IC values in receptor-binding studies (e.g., serotonin receptors) to correlate stereochemistry with efficacy .
Advanced: What role does this compound play in medicinal chemistry, particularly in CNS drug design?
Methodological Answer:
The trifluoromethyl group enhances blood-brain barrier penetration and metabolic resistance. Applications include:
- Dopamine Receptor Modulators: Structural analogs show affinity for D/D receptors (e.g., Ki < 100 nM) .
- Prodrug Development: Amine functionality allows conjugation with carboxylic acid prodrug motifs (e.g., esterase-cleavable linkers) .
Case Study:
- Cinacalcet Impurities: Derivatives serve as reference standards for quality control in peptide-based therapeutics .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Methodological Answer:
Challenges:
- Fluorine Interference: F NMR or LC-MS/MS avoids signal overlap in H NMR .
- Volatility: Headspace GC-MS detects low-boiling-point byproducts (e.g., methylamine derivatives) .
Solutions:
Advanced: How do electronic effects of the trifluoromethyl group impact the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- pKa Modulation: The electron-withdrawing CF group lowers amine pKa (e.g., ~8.5 vs. ~10.5 for non-fluorinated analogs), affecting solubility at physiological pH .
Experimental Validation:
- Potentiometric Titration: Determines exact pKa values in aqueous/organic solvent systems .
Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
Methodological Answer:
- Cross-Validation: Replicate procedures using identical catalysts (e.g., Pd/C vs. PtO) and compare NMR/MS data with published spectra .
- Crystallography: Single-crystal X-ray diffraction unambiguously confirms structure, resolving isomeric ambiguities .
Example: Discrepancies in C NMR shifts for the CF group may arise from solvent effects (CDCl vs. DMSO-d) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
